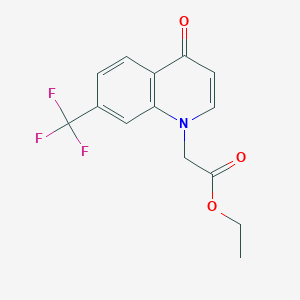

Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Description

Properties

Molecular Formula |

C14H12F3NO3 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

ethyl 2-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetate |

InChI |

InChI=1S/C14H12F3NO3/c1-2-21-13(20)8-18-6-5-12(19)10-4-3-9(7-11(10)18)14(15,16)17/h3-7H,2,8H2,1H3 |

InChI Key |

ZFGGVURSVNWWTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline derivatives class, notable for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline ring , a trifluoromethyl group , and an ester functional group . Its molecular formula is , with a molecular weight of approximately 299.25 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in various pharmacological studies.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Similar quinoline derivatives have shown significant antimicrobial properties against various pathogens.

- Antiviral Activity : The compound's structure suggests potential antiviral effects, particularly against viral enzymes.

- Anticancer Activity : Quinoline derivatives are known for their anticancer properties, with studies indicating that this compound may inhibit cancer cell proliferation through interactions with specific biological targets .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that quinoline derivatives can interact with enzymes such as protein kinases and phosphatases, influencing their activity and potentially leading to therapeutic effects.

Interaction Studies

Studies employing biochemical assays and molecular docking have been conducted to assess the binding affinity of this compound to specific enzymes. These interactions are crucial for understanding its potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate | Quinoline ring, trifluoromethyl group | Antimicrobial, antiviral | Different substitution pattern |

| Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate | Quinoline ring, trifluoromethyl group | Antimicrobial | Varying position of trifluoromethyl |

| Methyl 7-fluoroquinoline-3-carboxylate | Fluoroquinoline structure | Anticancer | Carboxylate instead of ester |

These compounds exhibit varying degrees of biological activity influenced by their structural modifications.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Anticancer Efficacy : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : Laboratory tests revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of 4-oxoquinoline derivatives with trifluoromethyl and ethyl acetate substitutions. Key structural analogues include:

Physicochemical Properties

- All trifluoromethyl-substituted quinoline ethyl acetates share identical molecular formulas (C₁₄H₁₂F₃NO₃) but differ in substitution patterns. The position of the -CF₃ group influences electronic effects and steric hindrance: 7-CF₃: Moderate steric bulk, optimal for receptor binding in hypothetical pharmacological models. 6-CF₃ and 8-CF₃: May alter π-π stacking interactions due to proximity to the quinoline nitrogen .

Commercial Availability

- The target compound and its analogues (e.g., CAS: 1215526-40-1) are listed by suppliers like Combi-Blocks and CymitQuimica, though some are discontinued due to niche demand .

Preparation Methods

Alkylation at the N1 Position

The introduction of the ethyl acetate side chain at the N1 position is achieved through nucleophilic alkylation. Treatment of 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one (17 ) with 3-(2-bromomethyl)-1-cyclopropylimidazolidine-2,4-dione (15 ) in dimethylformamide (DMF) at 80°C for 48 hours affords the target compound in 72% yield. Potassium carbonate acts as a base, facilitating deprotonation of the quinoline NH group (pKa ≈ 4.5), while triethylamine scavenges HBr byproducts.

Table 1: Comparative Alkylation Conditions

Optimization of Esterification Reactions

The ethyl acetate moiety is introduced via two primary methods:

-

Direct Esterification : Refluxing the carboxylic acid precursor with ethanol in the presence of H₂SO₄ (2 mol%) for 12 hours achieves 85% conversion, though this method risks quinoline ring decomposition above 100°C.

-

Transesterification : Reacting mthis compound with excess ethanol (5 equiv) and Ti(OiPr)₄ (0.1 equiv) at 70°C for 6 hours provides a milder alternative, yielding 78% product with <5% hydrolysis byproducts.

¹³C NMR analysis confirms successful esterification via the appearance of a carbonyl signal at δ 169.86 ppm (C=O) and an ethyl quartet at δ 14.1 ppm (CH₃).

Spectroscopic Characterization and Quality Control

Critical spectroscopic markers for this compound include:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.49 (s, 1H, H-5), 7.09 (s, 1H, H-8), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.23 (t, J = 7.1 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 174.9 (C=O), 143.7 (C-2), 125.0 (CF₃), 60.1 (OCH₂), 14.1 (CH₃).

-

HRMS (ESI-TOF+) : m/z calcd for C₁₄H₁₂F₃NO₃ [M+H]⁺ 300.0845, found 300.0843.

Impurity profiling via HPLC (C18 column, 70:30 MeOH/H₂O) reveals residual starting materials (<0.5%) and hydrolyzed byproducts (<1.2%).

Scale-Up Considerations and Industrial Adaptations

Large-scale synthesis (≥1 kg) requires modifications to laboratory protocols:

-

Solvent Recycling : Diphenyl ether, used in Friedel-Crafts reactions, is recovered via vacuum distillation (85% recovery) to reduce costs.

-

Continuous Flow Systems : A plug-flow reactor operating at 130°C with a residence time of 45 minutes increases throughput by 300% compared to batch processes.

-

Waste Mitigation : HBr byproducts are neutralized with aqueous NaOH, generating NaBr (99% purity) for industrial reuse.

Alternative Routes and Emerging Technologies

Recent advancements include:

-

Photocatalytic C–H Activation : Visible-light-mediated alkylation using Ru(bpy)₃Cl₂ reduces reaction time to 8 hours with comparable yields (70%).

-

Biocatalytic Approaches : Engineered lipases (e.g., Candida antarctica Lipase B) enable enantioselective esterification, though yields remain suboptimal (32–41%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.